N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-fluorobenzamide
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Overview
Description
N-(5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-METHYLPHENYL)-3-FLUOROBENZAMIDE is a complex organic compound that belongs to the class of triazolothiadiazole derivatives.
Preparation Methods
The synthesis of N-(5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-METHYLPHENYL)-3-FLUOROBENZAMIDE typically involves the reaction of 4-amino-3-mercapto-1,2,4-triazoles with α-bromodiketones. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid . Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing agents.
Major Products: The major products formed depend on the specific reaction conditions but often include various substituted triazolothiadiazole derivatives.
Scientific Research Applications
N-(5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-METHYLPHENYL)-3-FLUOROBENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazole derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticancer and antimicrobial activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Studied for its enzyme inhibitory properties.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Investigated for its potential in drug design and development.
N-(5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-METHYLPHENYL)-3-FLUOROBENZAMIDE stands out due to its unique combination of a triazole and thiadiazole ring, which imparts specific chemical and biological properties .
Properties
Molecular Formula |
C19H16FN5OS |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C19H16FN5OS/c1-3-16-22-23-19-25(16)24-18(27-19)13-8-7-11(2)15(10-13)21-17(26)12-5-4-6-14(20)9-12/h4-10H,3H2,1-2H3,(H,21,26) |
InChI Key |
WBJVHOWPLIASEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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